molecular formula C18H28ClNO2 B12668995 Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride CAS No. 93842-84-3

Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride

Katalognummer: B12668995
CAS-Nummer: 93842-84-3
Molekulargewicht: 325.9 g/mol
InChI-Schlüssel: CCCLZKISYVLFLD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride is a quaternary ammonium compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its ability to act as a surfactant, antimicrobial agent, and a catalyst in organic synthesis.

Vorbereitungsmethoden

The synthesis of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves several steps:

    Reaction of Benzyl Chloride with 2-Oxo-Propyl Methacrylate: Benzyl chloride reacts with 2-oxo-propyl methacrylate to form an intermediate product.

    Reaction with Diethylamine: The intermediate product is then reacted with diethylamine to form the final compound.

Industrial production methods typically involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the reaction rates and product quality .

Analyse Chemischer Reaktionen

Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Polymerization: It can participate in polymerization reactions due to the presence of the methacrylate group.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death in microbial cells. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering the activation energy required for the reaction .

Vergleich Mit ähnlichen Verbindungen

Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride can be compared with other quaternary ammonium compounds such as:

  • Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
  • Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

These compounds share similar structures and properties but differ in their specific functional groups and applications. This compound is unique due to its specific diethylamine group, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

93842-84-3

Molekularformel

C18H28ClNO2

Molekulargewicht

325.9 g/mol

IUPAC-Name

benzyl-diethyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;chloride

InChI

InChI=1S/C18H28NO2.ClH/c1-6-19(7-2,14-17-11-9-8-10-12-17)13-16(5)21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1

InChI-Schlüssel

CCCLZKISYVLFLD-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(C)OC(=O)C(=C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.